molecular formula C12H14BrNO3 B12107074 Methyl 4-(2-bromophenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2-bromophenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12107074
M. Wt: 300.15 g/mol
InChI Key: UUMSLFKYJJTLBB-UHFFFAOYSA-N
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Description

METHYL (2S,4S)-4-(2-BROMOPHENOXY)-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-(2-BROMOPHENOXY)-2-PYRROLIDINECARBOXYLATE typically involves the reaction of a pyrrolidine derivative with a bromophenol compound. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,4S)-4-(2-BROMOPHENOXY)-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new synthetic methodologies.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (2S,4S)-4-(2-BROMOPHENOXY)-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2S,4S)-4-(2-CHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE: Similar structure but with a chlorine atom instead of bromine.

    METHYL (2S,4S)-4-(2-FLUOROPHENOXY)-2-PYRROLIDINECARBOXYLATE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

METHYL (2S,4S)-4-(2-BROMOPHENOXY)-2-PYRROLIDINECARBOXYLATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also affect the compound’s physical properties, such as its solubility and stability.

Properties

IUPAC Name

methyl 4-(2-bromophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13/h2-5,8,10,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMSLFKYJJTLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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